

# preparing VO-Ohpic trihydrate stock solutions for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B1193784

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## Application Notes and Protocols for VO-Ohpic Trihydrate

### For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **VO-Ohpic trihydrate** stock solutions in experimental settings. **VO-Ohpic trihydrate** is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.<sup>[1][2][3]</sup> Its ability to inhibit PTEN's enzymatic activity leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, making it a valuable tool for research in cancer biology, cell signaling, and drug development.<sup>[1][4][5]</sup>

## Physicochemical Properties and Solubility

**VO-Ohpic trihydrate** is a crystalline solid with a molecular weight of 415.20 g/mol.<sup>[1]</sup> Its solubility is a critical factor in the preparation of stock solutions for experimental use. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.<sup>[1]</sup> For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.<sup>[1]</sup>

Table 1: Solubility and Physicochemical Properties of **VO-Ohpic Trihydrate**

Property	Value	Source
Molecular Weight	415.20 g/mol	[1]
Formula	C <sub>12</sub> H <sub>9</sub> N <sub>2</sub> O <sub>8</sub> V·3H <sub>2</sub> O	[1]
Appearance	Light green to green solid	
Solubility		
DMSO	≥ 50 mg/mL (120.42 mM)	
Water	Insoluble (< 0.1 mg/mL)	[1]
Ethanol	Insoluble	[1]
PBS (pH 7.2)	~1 mg/mL	[6]

## Mechanism of Action and Biological Activity

**VO-Ohpic trihydrate** is a highly potent and selective, reversible inhibitor of PTEN with an IC<sub>50</sub> value in the nanomolar range.[1][7] By inhibiting PTEN's lipid phosphatase activity, **VO-Ohpic trihydrate** prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP<sub>3</sub>). [5] This leads to an accumulation of PIP<sub>3</sub>, which in turn activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B) and FoxO3a.[1] The activation of the Akt signaling pathway has been shown to play a crucial role in various cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][8]

Table 2: Biological Activity of **VO-Ohpic Trihydrate**

Parameter	Value	Cell/System	Source
IC <sub>50</sub> (PTEN inhibition)	35 nM	Recombinant PTEN	[1][9]
IC <sub>50</sub> (PTEN inhibition)	46 ± 10 nM	Recombinant PTEN	
Effective in vitro concentration	0-5 µM	Human hepatocellular carcinoma cells	[1]
Effective in vivo dosage	10 mg/kg (i.p.)	Male nude athymic mice	[1]

## Experimental Protocols

### Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **VO-Ohpic trihydrate** in DMSO, a common starting concentration for in vitro experiments.

Materials:

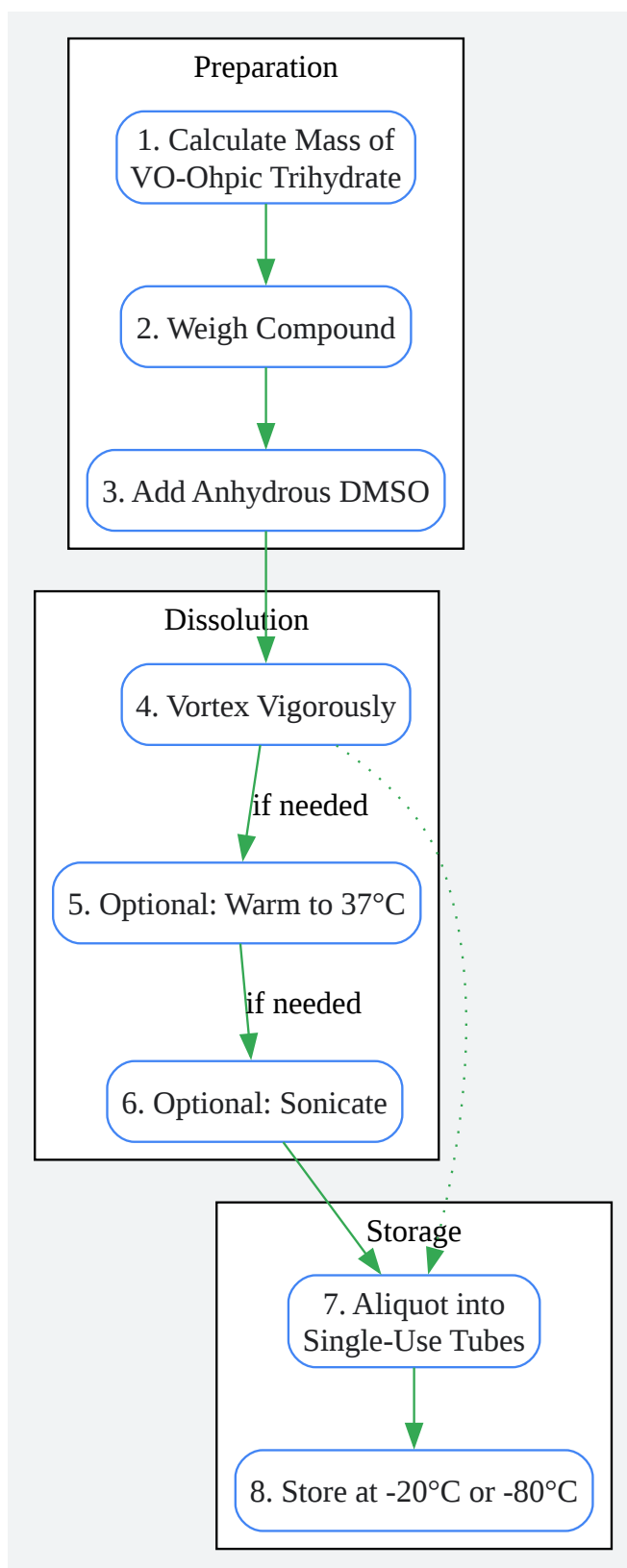
- **VO-Ohpic trihydrate** (MW: 415.20 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heating block (optional)
- Ultrasonic bath (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **VO-Ohpic trihydrate** needed:
  - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
  - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 415.20 \text{ g/mol} \times 1000 \text{ mg/g} = 4.152 \text{ mg}$
- Weigh the compound: Carefully weigh out 4.152 mg of **VO-Ohpic trihydrate** and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **VO-Ohpic trihydrate**.
- Dissolve the compound:
  - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

- If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes can aid in solubility.[\[9\]](#)
- Alternatively, sonication in an ultrasonic bath for a few minutes can also be used to ensure complete dissolution.[\[9\]](#)[\[10\]](#)
- Aliquot and store: Once the **VO-Ohpic trihydrate** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Diagram 1: Workflow for Preparing **VO-Ohpic Trihydrate** Stock Solution



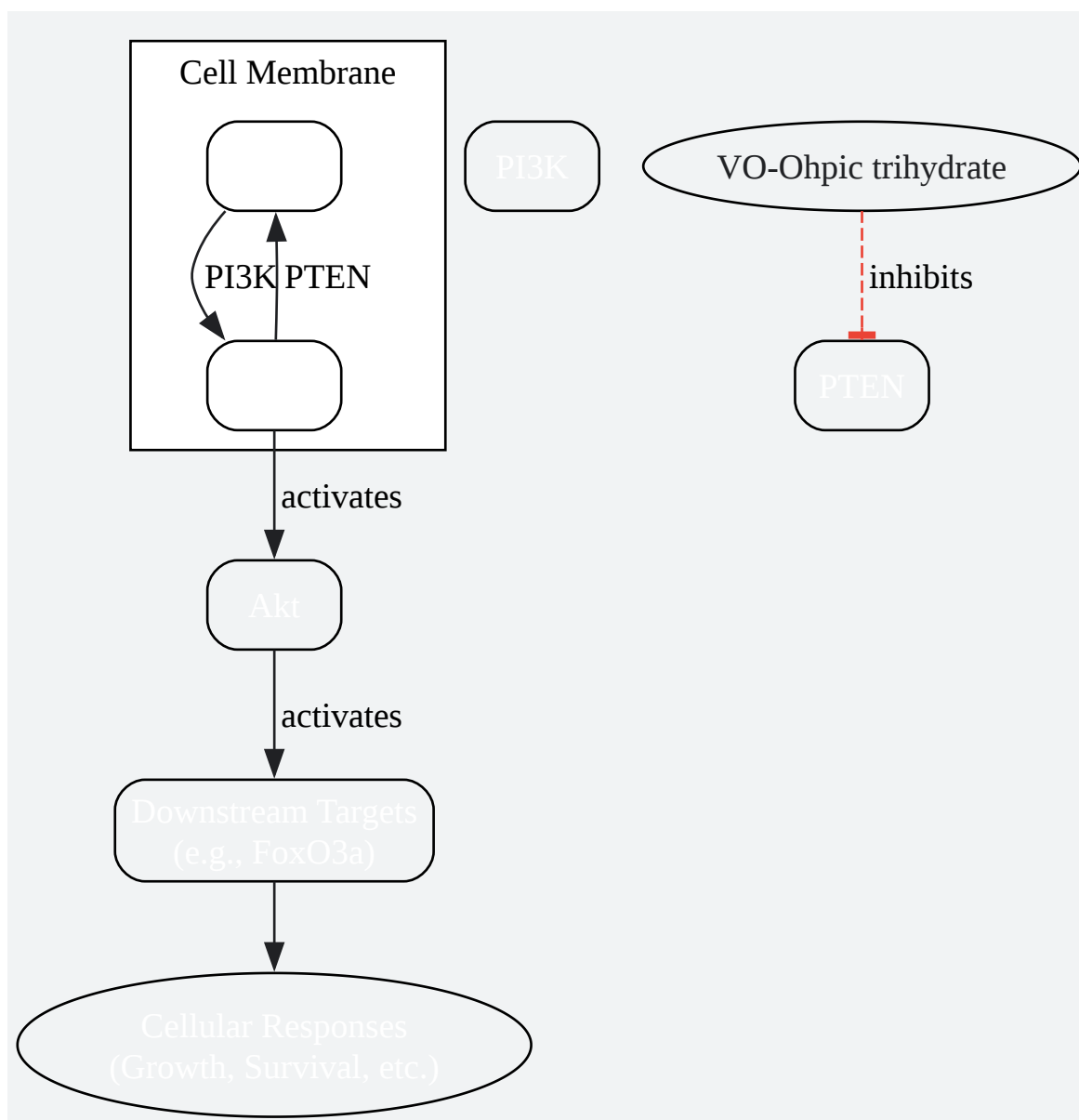
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Caption: A flowchart illustrating the key steps for preparing a **VO-Ohpic trihydrate** stock solution.

## Signaling Pathway

**VO-Ohpic trihydrate**'s primary mechanism of action is the inhibition of PTEN, which leads to the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.

Diagram 2: Simplified PTEN/Akt Signaling Pathway



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Caption: The inhibitory effect of **VO-Ohpic trihydrate** on the PTEN/Akt signaling pathway.

## Applications in Research

The prepared **VO-Ohpic trihydrate** stock solution can be used in a variety of in vitro and in vivo experimental settings.

Table 3: Example Applications and Recommended Concentrations

Application	Cell Line / Model	Recommended Concentration/ Dosage	Key Findings	Source
Cell Viability and Proliferation Assays	Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma)	0-5 $\mu$ M	Inhibition of cell viability and proliferation	[1]
Akt Phosphorylation Assay	NIH 3T3, L1 fibroblasts	0-500 nM	Dose-dependent increase in Akt phosphorylation	[9][11]
In vivo Tumor Growth Inhibition	Nude mice with Hep3B xenografts	10 mg/kg (i.p.)	Significant inhibition of tumor growth	[1]
Cardiac Protection Studies	Rat heart ischemia model	Not specified	Reduced infarct size and improved myocyte survival	[8]
Attenuation of Cardiac Remodeling	Doxorubicin-induced cardiomyopathy model	Not specified	Improved heart function and reduced apoptosis	[12]

Important Considerations:

- **Solvent Control:** When performing cell-based assays, it is crucial to include a vehicle control (DMSO alone) at the same final concentration used for the **VO-Ohpic trihydrate** treatment to account for any potential effects of the solvent.
- **Fresh Dilutions:** It is recommended to prepare fresh dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before each experiment.
- **Purity:** Ensure the use of high-purity **VO-Ohpic trihydrate** for reliable and reproducible results. The purity of the compound used in many studies is >98%.<sup>[7]</sup>

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